molecular formula C12H22N3O15P3 B13754448 (Aa-utp)sodium salt

(Aa-utp)sodium salt

Cat. No.: B13754448
M. Wt: 541.24 g/mol
InChI Key: FNUMKYYYDLGIOO-LJVIUUKQSA-N
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Description

(Aa-utp)sodium salt, also known as aminoallyl-uridine-5’-triphosphate sodium salt, is a modified nucleotide used in various biochemical and molecular biology applications. It is a derivative of uridine triphosphate (UTP) where an aminoallyl group is attached to the uridine base. This modification allows for the incorporation of reactive groups, making it useful for labeling and detection purposes in nucleic acid research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Aa-utp)sodium salt typically involves the chemical modification of uridine triphosphate. The aminoallyl group is introduced through a series of chemical reactions, often involving the use of protective groups to ensure selective modification. The reaction conditions usually require controlled pH, temperature, and the presence of specific catalysts to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure consistency and quality. The final product is often lyophilized to obtain a stable powder form suitable for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

(Aa-utp)sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield labeled nucleotides, while redox reactions can result in modified uridine derivatives .

Scientific Research Applications

(Aa-utp)sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Aa-utp)sodium salt involves its incorporation into nucleic acids during synthesis. The aminoallyl group provides a reactive site for further chemical modifications, allowing for the attachment of labels or other functional groups. This enables the detection and analysis of nucleic acids in various experimental settings. The molecular targets include RNA polymerases and other enzymes involved in nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    Aminoallyl-ATP: Similar to (Aa-utp)sodium salt but with an adenosine base.

    Aminoallyl-CTP: Contains a cytidine base instead of uridine.

    Aminoallyl-GTP: Features a guanosine base.

Uniqueness

What sets this compound apart from these similar compounds is its specific use in RNA-related applications due to the uridine base. This makes it particularly valuable in studies involving RNA synthesis, function, and regulation .

Properties

Molecular Formula

C12H22N3O15P3

Molecular Weight

541.24 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-2-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H22N3O15P3/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,3,6-9,11,16-17H,2,4-5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/b3-1+/t6?,7-,8-,9-,11-/m1/s1

InChI Key

FNUMKYYYDLGIOO-LJVIUUKQSA-N

Isomeric SMILES

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C/C=C/N

Canonical SMILES

C1C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)CC=CN

Origin of Product

United States

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